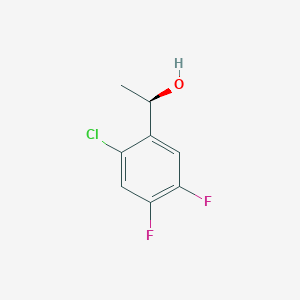

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol, also known as CFE, is a chiral alcohol compound that has shown potential in various scientific research applications. The compound is synthesized through a multi-step process, and its mechanism of action has been studied extensively. In

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Industrial Application

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol serves as a vital chiral intermediate in synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. An enzymatic process utilizing ketoreductase (KRED) KR-01 was developed for transforming its ketone precursor into the chiral alcohol with high enantiomeric excess (ee) and diastereomeric excess (de), demonstrating green, environmentally sound practices with high productivity and potential for industrial application Xiang Guo, Jiawei Tang, Jiang-Tao Yang, Guowei Ni, Fu-li Zhang, Shaoxin Chen, 2017.

Biocatalytic Processes for Pharmaceutical Intermediates

Recombinant Escherichia coli cells have been used for the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an essential pharmaceutical intermediate, by asymmetric reduction of 4-(trifluoromethyl)acetophenone with excellent enantioselectivity. This process showcased an enhanced substrate concentration and yield compared to conventional methods, demonstrating its scalability and potential application Ying Chen, Nana Xia, Yuewang Liu, Pu Wang, 2019.

Microbial Cell-Catalyzed Asymmetric Reduction

The asymmetric reduction of certain ketone precursors to produce chiral alcohols like (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been efficiently catalyzed using resting cells of Candida ontarioensis, providing a practical approach for the preparation of important chiral intermediates with high yield and enantiomeric purity. This method represents an advance in the efficient production of chiral intermediates for pharmaceutical synthesis Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012.

Biotransformation for Antifungal Agents

A new strain of Acinetobacter sp. was discovered for the highly enantioselective synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of the antifungal agent Miconazole. This study demonstrated the potential of whole-cell-mediated biocatalytic routes for producing valuable chiral intermediates, offering a novel method for drug synthesis Yan-Li Miao, Yuewang Liu, Yushu He, Pu Wang, 2019.

Eigenschaften

IUPAC Name |

(1R)-1-(2-chloro-4,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOCTOJGNBPEU-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)

![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)